3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine
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Overview
Description
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a methoxy-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield, purity, and cost-effectiveness. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality production. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being key parameters .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- 2-(2-Fluorophenyl)pyridine
Uniqueness
Compared to similar compounds, 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H16FN3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H16FN3O2/c1-13-7-9-14(10-8-13)18-12-11-16(20(23-18)26-2)19-24-21(27-25-19)15-5-3-4-6-17(15)22/h3-12H,1-2H3 |
InChI Key |
QJIWITMOCSBGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
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